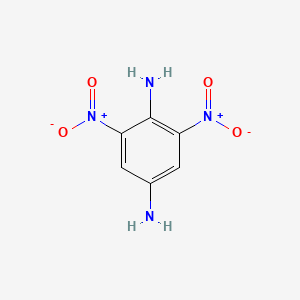

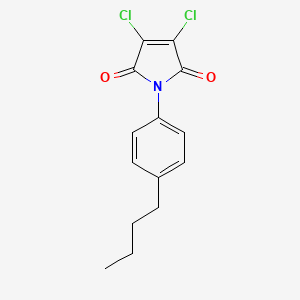

2,6-Dinitrobenzene-1,4-diamine

Vue d'ensemble

Description

2,6-Dinitrobenzene-1,4-diamine (2,6-DNB-1,4-diamine) is a highly reactive organic compound that is often used as a reagent in chemical synthesis and as a catalyst in biochemical and physiological processes. It has a wide range of applications in the scientific research field, including its use as a fluorescent probe, in the synthesis of pharmaceuticals, and as a catalyst in enzymatic reactions.

Applications De Recherche Scientifique

Charge Localization in Radical Anions

- Research by Telo, Jalilov, and Nelsen (2011) investigated the effect of ortho substitution on the charge localization of radical anions, including 2,5-dinitrobenzene-1,4-diamine. They found that certain radical anions are delocalized mixed valence species due to the steric hindrance caused by neighboring groups, impacting their charge localization properties (Telo, Jalilov, & Nelsen, 2011).

Chemosensing Applications

- Richardson et al. (2009) demonstrated the use of 1,4-dinitrobenzene in chemosensing, specifically for the detection of vapors like 2,4,6-trinitrotoluene. This research shows potential applications in explosive detection through fluorescence quenching of dendrimers (Richardson, Barcena, Turnbull, Burn, & Samuel, 2009).

Photophysical and Electrochemical Properties

- Cheng et al. (2005) synthesized a new aromatic poly(amine-imide) with pendent triphenylamine units, using derivatives of dinitrobenzene. Their study sheds light on the thermal, photophysical, and electrochemical characteristics of these polymers, which are relevant in various material science applications (Cheng, Hsiao, Su, & Liou, 2005).

Hydrogen Bonding in Electrochemical Processes

- Chan-Leonor, Martin, and Smith (2005) explored the role of 1,4-dinitrobenzene in electrochemically controlled hydrogen bonding. They discovered that hydrogen bonding to dinitrobenzene dianions is significantly affected by the presence of 1,3-diphenylurea, influencing electrochemical behaviors (Chan-Leonor, Martin, & Smith, 2005).

Synthesis of Novel Aromatic Polyimides

- Zhang et al. (2005) synthesized a series of novel polyimides using aromatic diamine monomers, including derivatives of dinitrobenzene. These polyimides displayed good solubility, thermal stability, and could be used in various industrial applications (Zhang, Li, Yin, Wang, Zhao, Shao, & Yang, 2005).

Near-IR Spectra of Radical Anions

- Nelsen et al. (2003) studied the intervalence near-IR spectra of dinitroaromatic radical anions, including 1,4-dinitrobenzene. Their research contributes to understanding the electronic interactions in these radical anions, which is significant for understanding their electronic properties (Nelsen, Konradsson, Weaver, & Telo, 2003).

Mécanisme D'action

Target of Action

It’s known that nitrobenzenes, such as dinitrobenzenes, are composed of a benzene ring and two nitro group (-no 2) substituents . These compounds often interact with various biological targets, depending on their specific structure and functional groups.

Mode of Action

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring

Biochemical Pathways

It’s known that nitro compounds can undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It’s known that dinitrobenzenes are insoluble in water , which could impact their absorption and distribution in the body

Result of Action

Nitro compounds can undergo various reactions, potentially leading to the formation of new compounds with different properties . The specific effects would depend on the nature of these reactions and the resulting compounds.

Action Environment

It’s known that dinitrobenzenes have specific physical properties, such as melting and boiling points , which could be influenced by environmental conditions

Safety and Hazards

While specific safety and hazard information for “2,6-Dinitrobenzene-1,4-diamine” was not found, similar compounds like 1,4-Dinitrobenzene are considered hazardous . They may cause damage to organs through prolonged or repeated exposure and are fatal if swallowed, in contact with skin, or if inhaled .

Orientations Futures

The future directions in the research and application of “2,6-Dinitrobenzene-1,4-diamine” and similar compounds could involve further exploration of their synthesis methods, particularly those that do not rely on aryl halides . Additionally, their reactivity in nucleophilic aromatic substitution reactions could be further investigated .

Propriétés

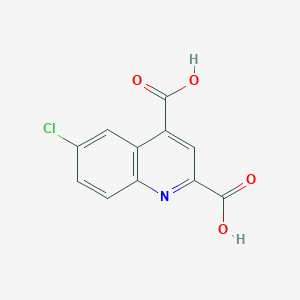

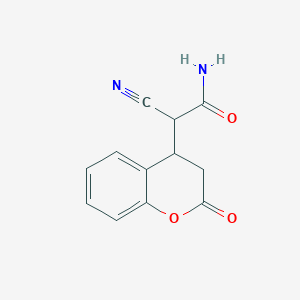

IUPAC Name |

2,6-dinitrobenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABRHWKDGNVNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90413822 | |

| Record name | 2,6-dinitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67382-08-5 | |

| Record name | NSC127001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dinitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90413822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)

![(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3032921.png)